
Application Notes and Protocols for Target
Engagement Assays of SW157765

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SW157765

Cat. No.: B5700458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).

This small molecule has demonstrated selective activity in Non-Small Cell Lung Cancer

(NSCLC) cell lines harboring dual mutations in KRAS and KEAP1. The mechanism of action of

SW157765 is linked to the modulation of metabolic and xenobiotic gene regulatory programs,

making it a promising candidate for targeted cancer therapy.

Target engagement assays are critical in drug discovery to verify that a drug candidate interacts

with its intended molecular target in a relevant cellular context. For SW157765, confirming its

engagement with GLUT8 is essential for establishing a clear structure-activity relationship

(SAR) and for understanding its downstream pharmacological effects. These application notes

provide detailed protocols for key target engagement assays applicable to SW157765,

including both cell-based functional assays and biophysical methods for direct binding

assessment.

Target Background: GLUT8 and its Role in
KRAS/KEAP1 Mutant NSCLC
GLUT8, encoded by the SLC2A8 gene, is a class III facilitative glucose transporter. Unlike the

well-characterized GLUT1-4, GLUT8 is primarily localized to intracellular compartments, such
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as endosomes and lysosomes, and its role in plasma membrane glucose transport is context-

dependent.

In the context of NSCLC with mutations in both KRAS and KEAP1, cancer cells exhibit a

reprogrammed metabolism characterized by increased glucose uptake and utilization. The

KEAP1/NRF2 signaling pathway, a master regulator of cellular redox homeostasis, is frequently

altered in NSCLC. Mutations in KEAP1 lead to the constitutive activation of NRF2, which

promotes tumor growth and drug resistance. This altered metabolic state can create

dependencies on specific nutrient transporters, such as GLUT8, presenting a therapeutic

vulnerability that can be exploited by inhibitors like SW157765.

Below is a diagram illustrating the simplified signaling pathway in KRAS/KEAP1 mutant

NSCLC, highlighting the role of NRF2 and the metabolic phenotype that SW157765 targets.
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Simplified Signaling in KRAS/KEAP1 Mutant NSCLC
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KRAS/KEAP1/NRF2 Signaling Pathway

Quantitative Data Summary
While specific binding affinity data for SW157765 with GLUT8 are not publicly available, the

following table provides a template for summarizing key quantitative parameters that should be

determined through the described assays.
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Assay Type Parameter
SW157765
Value

Control
Compound

Notes

2-NBDG Uptake

Assay
IC50 (µM) To be determined

Phloretin (known

GLUT inhibitor)

Measures

functional

inhibition of

glucose

transport.

Cellular Thermal

Shift Assay

(CETSA)

ΔTm (°C) To be determined Vehicle Control

Indicates direct

target

engagement and

stabilization.

Surface Plasmon

Resonance

(SPR)

K_D (µM) To be determined N/A

Measures

binding affinity

and kinetics.

Isothermal

Titration

Calorimetry (ITC)

K_D (µM) To be determined N/A

Provides

thermodynamic

profile of binding.

Experimental Protocols
Fluorescent 2-Deoxyglucose Uptake Assay
This assay directly measures the functional consequence of GLUT8 inhibition by SW157765 in

live cells. It utilizes a fluorescent glucose analog, 2-NBDG, which is taken up by glucose

transporters but not fully metabolized, leading to its accumulation inside the cell.

Experimental Workflow:
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2-NBDG Uptake Assay Workflow

Seed KRAS/KEAP1 mutant
NSCLC cells in a 96-well plate

Treat cells with a serial
dilution of SW157765

Incubate with 2-NBDG
staining solution

Wash cells to remove
extracellular 2-NBDG

Measure intracellular fluorescence
(plate reader or flow cytometry)

Calculate IC50 values

Click to download full resolution via product page

2-NBDG Uptake Assay Workflow

Protocol:

Cell Culture: Culture KRAS/KEAP1 double mutant NSCLC cells (e.g., A549) in appropriate

media until they reach 80-90% confluency.

Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4

cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of SW157765 in glucose-free DMEM or a

suitable assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.

Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor such as phloretin.

Compound Treatment: Remove the culture medium from the wells and wash once with

glucose-free buffer. Add the SW157765 dilutions to the respective wells and incubate for 1-2

hours at 37°C.

2-NBDG Staining: Prepare a 2-NBDG staining solution (e.g., 100 µM 2-NBDG in glucose-

free buffer). Add the staining solution to each well and incubate for 20-30 minutes at 37°C.

Termination and Washing: Remove the 2-NBDG solution and wash the cells twice with ice-

cold PBS to stop the uptake and remove extracellular fluorescence.

Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and

measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).

Alternatively, cells can be detached and analyzed by flow cytometry.

Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the

percentage of inhibition against the logarithm of SW157765 concentration. Fit the data to a

four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It

is based on the principle that ligand binding can stabilize a protein against thermal

denaturation. This protocol is adapted for membrane proteins like GLUT8.

Experimental Workflow:
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CETSA Workflow for GLUT8

Treat intact cells or cell lysates
with SW157765 or vehicle

Heat aliquots at a range
of temperatures

Lyse cells and centrifuge to
separate soluble and aggregated proteins

Quantify soluble GLUT8 in the
supernatant by Western Blot or ELISA

Plot protein abundance vs. temperature
to generate melting curves and determine ΔTm

Click to download full resolution via product page

CETSA Workflow for GLUT8

Protocol:

Cell Culture and Treatment: Grow KRAS/KEAP1 mutant NSCLC cells to high density. Treat

the cells with SW157765 (e.g., 10 µM) or vehicle for 2-4 hours.

Cell Harvesting and Lysis (for lysate CETSA): Harvest the cells and lyse them in a buffer

containing a mild detergent suitable for membrane proteins (e.g., 0.5% DDM).

Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples for 3

minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal

cycler. Include an unheated control.
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Protein Extraction: For intact cells, lyse them by freeze-thaw cycles or sonication. For both

intact cell and lysate CETSA, centrifuge the samples at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated proteins.

Quantification of Soluble GLUT8: Carefully collect the supernatant. Determine the

concentration of soluble GLUT8 in each sample using Western blotting with a specific anti-

GLUT8 antibody.

Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of

each heated sample to the unheated control. Plot the normalized intensity against

temperature to generate melting curves for both the SW157765-treated and vehicle-treated

samples. The shift in the melting temperature (ΔTm) indicates target engagement.

Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding

kinetics and affinity between a ligand and an immobilized protein. For membrane proteins like

GLUT8, this typically involves solubilizing the protein and capturing it on the sensor chip.

Protocol:

Protein Preparation: Express and purify recombinant GLUT8. Solubilize the purified protein

in a buffer containing a suitable detergent (e.g., DDM or L-MNG).

Chip Preparation and Ligand Immobilization: Use a sensor chip suitable for capturing

membrane proteins (e.g., a His-capture chip for His-tagged GLUT8 or an antibody-capture

chip). Flow the solubilized GLUT8 over the chip surface to achieve a stable baseline.

Analyte Preparation: Prepare a series of concentrations of SW157765 in a running buffer

that also contains a low concentration of the same detergent used for protein solubilization.

Binding Analysis: Inject the different concentrations of SW157765 over the chip surface,

followed by a dissociation phase with running buffer. A reference flow cell without GLUT8

should be used for background subtraction.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and
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the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction, including the binding affinity (K_D),

stoichiometry (n), and enthalpy (ΔH).

Protocol:

Sample Preparation: Prepare a solution of purified and solubilized GLUT8 in a suitable ITC

buffer containing detergent. Prepare a solution of SW157765 in the same buffer. The

concentration of SW157765 in the syringe should be 10-20 times higher than the GLUT8

concentration in the cell.

ITC Experiment: Load the GLUT8 solution into the sample cell and the SW157765 solution

into the injection syringe of the ITC instrument. Perform a series of small injections of

SW157765 into the GLUT8 solution while monitoring the heat changes.

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar

ratio of SW157765 to GLUT8. Fit the resulting isotherm to a suitable binding model to

determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be

calculated.

Conclusion
The provided application notes and protocols offer a comprehensive framework for assessing

the target engagement of SW157765 with GLUT8. A combination of a functional assay, such as

the 2-NBDG uptake assay, and a direct binding assay, like CETSA, SPR, or ITC, is

recommended to build a robust data package that confirms the mechanism of action of

SW157765. This information is invaluable for guiding lead optimization, understanding

structure-activity relationships, and ultimately advancing promising drug candidates towards

clinical development.

To cite this document: BenchChem. [Application Notes and Protocols for Target Engagement
Assays of SW157765]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5700458#target-engagement-assays-for-sw157765]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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